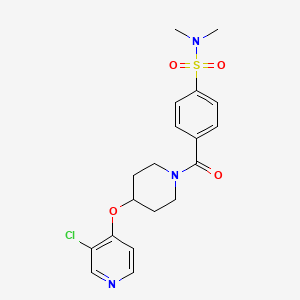
4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is an interesting chemical with a multifaceted structure and broad potential applications. With a backbone involving a 3-chloropyridinyl ether, a piperidine ring, and a benzenesulfonamide, this compound offers diverse reactive sites.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of this compound often involves a multi-step reaction sequence:
Formation of the chloropyridinyl ether: This typically involves the reaction of 3-chloropyridine with an alcohol derivative under basic conditions.
Piperidine coupling: The chloropyridinyl ether is then reacted with piperidine using a suitable coupling agent such as a carbodiimide.
Sulfonamide formation: The final step involves the reaction of the piperidine derivative with benzenesulfonyl chloride under basic conditions to yield the desired sulfonamide.
Industrial production methods: In an industrial setting, these reactions would be scaled up using batch or continuous flow reactors, with careful control of reaction temperature, pressure, and solvent systems to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of reactions:
Oxidation: The compound can undergo oxidation reactions at the benzylic position or the piperidine ring.
Reduction: Reduction reactions can target the sulfonamide group or the pyridine ring.
Substitution: Both nucleophilic and electrophilic substitutions are possible, especially on the pyridine ring and benzenesulfonamide.
Common reagents and conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various halogenating agents or nucleophiles, depending on the substitution required.
Major products formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It has applications as a probe in the study of receptor-ligand interactions. Medicine: Potential therapeutic agent due to its unique structure. Industry: Used as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through interactions at the molecular level, such as binding to specific proteins or receptors. The piperidine ring and sulfonamide moiety are critical for these interactions. The exact pathways and molecular targets would depend on the specific application, be it medicinal or industrial.
Comparaison Avec Des Composés Similaires
4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate
3-chloropyridin-4-yl)-N-methylbenzenesulfonamide
4-(4-((2-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Uniqueness: This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The 3-chloropyridin-4-yl moiety, in particular, offers specificity in biological interactions that are not seen with many similar compounds.
There you have it, a comprehensive overview of this fascinating compound. What catches your interest the most about it?
Propriétés
IUPAC Name |
4-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-22(2)28(25,26)16-5-3-14(4-6-16)19(24)23-11-8-15(9-12-23)27-18-7-10-21-13-17(18)20/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASTVYWYWRZTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2710455.png)
![(2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid](/img/structure/B2710456.png)
![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)

![3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710461.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2710462.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)



![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2710473.png)
![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)
